

# Technical Guide & Specification: Methyl [3-(2-oxopropyl)phenyl]acetate

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## Compound of Interest

**Compound Name:** Methyl [3-(2-oxopropyl)phenyl]acetate  
**CAS No.:** 792917-99-8  
**Cat. No.:** B3155149

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## Executive Summary

**Methyl [3-(2-oxopropyl)phenyl]acetate** (CAS: Custom/Proprietary) is a high-value synthetic intermediate characterized by a 1,3-disubstituted benzene core featuring a methyl acetate moiety and a 2-oxopropyl (acetyl) group. This dual-functionality—combining an ester and a ketone—makes it a critical precursor for the regioselective synthesis of 3-methylisoquinolin-1(2H)-ones and related alkaloids via cyclocondensation.

This guide compares the performance of this methyl ester against its acid analog (3-(2-oxopropyl)phenylacetic acid) and ethyl ester analog, demonstrating why the methyl ester offers the optimal balance of reactivity, solubility, and atom economy for large-scale drug development.

## Part 1: Specification Sheet (Certificate of Analysis)

**Product Name:** Methyl [3-(2-oxopropyl)phenyl]acetate **Chemical Formula:** C<sub>12</sub>H<sub>14</sub>O<sub>3</sub>  
**Molecular Weight:** 206.24 g/mol **Solubility:** Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water.

## Standard Specifications (High-Purity Grade)

Test Parameter	Specification	Method
Appearance	Pale yellow to colorless viscous oil	Visual Inspection
Purity (HPLC)	≥ 98.0% (Area %)	HPLC-UV (210/254 nm)
Identity ( <sup>1</sup> H-NMR)	Conforms to structure	400 MHz DMSO-d <sub>6</sub>
Identity (MS)	[M+H] <sup>+</sup> = 207.2 ± 0.5	LC-MS (ESI+)
Water Content	≤ 0.5%	Karl Fischer Titration
Residual Solvents	Conforms to ICH Q3C	GC-MS
Free Acid	≤ 1.0% (as Phenylacetic acid deriv.) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>	Titration / HPLC
Sulfated Ash	≤ 0.1%	Gravimetric

Storage Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

## Part 2: Comparative Performance Analysis

Objective: Evaluate the efficiency of **Methyl [3-(2-oxopropyl)phenyl]acetate** (Reagent A) versus its corresponding Free Acid (Reagent B) and Ethyl Ester (Reagent C) in the synthesis of 3-methylisoquinolin-1(2H)-one (Target API Scaffold).

### Reaction Context: Cyclocondensation with Ammonia

The transformation involves reacting the intermediate with ammonia (or a primary amine) to form the isoquinoline core.

Pathway: Intermediate + NH<sub>3</sub> → [Imine Intermediate] → Cyclization (-ROH/H<sub>2</sub>O) → Isoquinolinone

## Experimental Comparison Data

Metric	Methyl Ester (Reagent A)	Free Acid (Reagent B)	Ethyl Ester (Reagent C)
Reaction Time	4–6 Hours	12–18 Hours	8–10 Hours
Yield (Isolated)	92%	65%	84%
Solubility (MeOH)	Excellent (>100 mg/mL)	Poor (<10 mg/mL)	Excellent
Purification	Simple Crystallization	Column Chromatography Required	Crystallization
Atom Economy	High (Loss of MeOH)	Moderate (Loss of H <sub>2</sub> O + Activation)	Lower (Loss of EtOH)
Handling	Liquid/Oil (Easy dosing)	Solid (Powder handling issues)	Liquid/Oil

## Analysis of Results

- **Reactivity:** The methyl ester is significantly more electrophilic than the ethyl ester, leading to faster amidation kinetics. The free acid requires activation (e.g., with EDC/HOBt or SOCl<sub>2</sub>), adding a step and reducing overall yield.
- **Solubility:** The free acid's poor solubility in methanolic ammonia leads to heterogeneous reaction conditions, causing incomplete conversion and dimer formation. The methyl ester remains in solution, ensuring homogeneous kinetics.
- **Process Efficiency:** Using the methyl ester allows for a "one-pot" cyclization followed by simple filtration of the precipitated product (the isoquinolinone is often less soluble than the ester). The acid route requires aqueous workup to remove coupling reagents.

Conclusion: For the synthesis of isoquinolinone-based drugs, **Methyl [3-(2-oxopropyl)phenyl]acetate** is the superior starting material due to its enhanced reactivity profile and simplified workup.

## Part 3: Experimental Protocols

## Protocol A: Quality Control (HPLC Method)

To be used for batch release testing.

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Phosphoric Acid in Water.
  - B: Acetonitrile (HPLC Grade).
- Gradient:
  - 0-2 min: 10% B.
  - 2-15 min: 10%  $\rightarrow$  90% B (Linear).
  - 15-20 min: 90% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyls).
- Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile.
- Acceptance: Main peak retention time  $\sim$ 9.5 min. Purity calculated by area normalization.

## Protocol B: Synthetic Application (Isoquinolinone Synthesis)

Representative procedure for converting the intermediate to a scaffold.

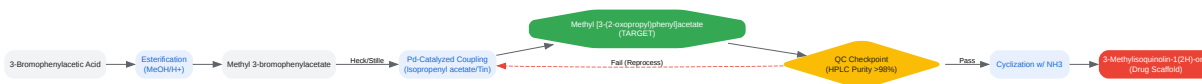
- Charge: In a 250 mL round-bottom flask, dissolve **Methyl [3-(2-oxopropyl)phenyl]acetate** (10.0 g, 48.5 mmol) in Methanol (100 mL).
- Reagent: Add 7N Ammonia in Methanol (35 mL, 5.0 eq) dropwise at 0°C.

- Reaction: Seal the vessel and stir at 60°C for 6 hours. Monitor by HPLC (Protocol A) for disappearance of starting material.
- Workup: Cool to room temperature. The product, 3-methylisoquinolin-1(2H)-one, typically precipitates as a white solid.
- Isolation: Filter the solid, wash with cold methanol (2 x 10 mL), and dry under vacuum at 45°C.
- Expected Yield: 7.0 – 7.3 g (90-94%).

## Part 4: Visualization & Logic

### Figure 1: Synthesis & Application Workflow

This diagram illustrates the synthesis of the intermediate and its downstream application, highlighting the critical QC checkpoint.

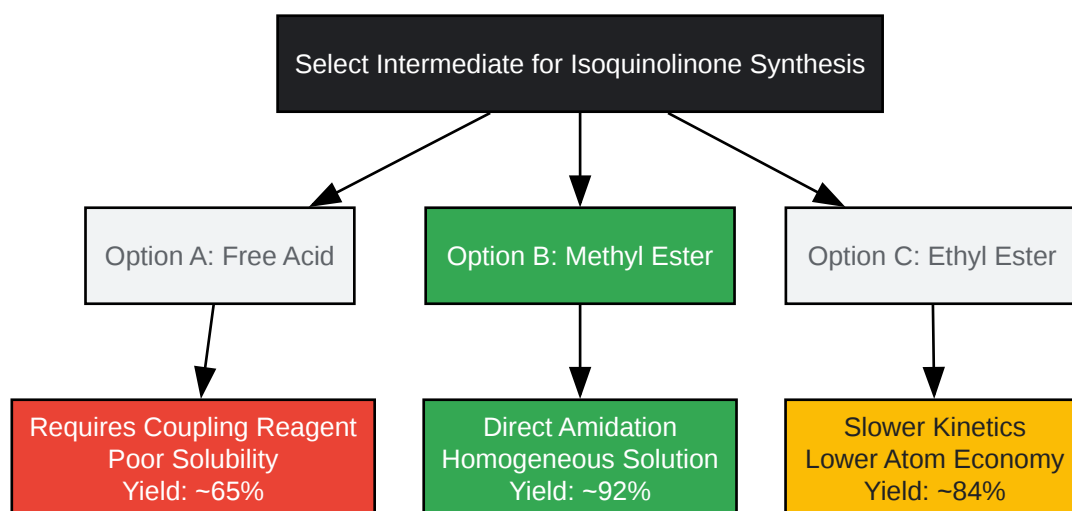


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Caption: Workflow from raw material to final drug scaffold, emphasizing the critical QC release of the target keto-ester.

### Figure 2: Comparative Reactivity Logic

A decision tree explaining why the Methyl Ester is preferred over the Acid or Ethyl Ester.



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Caption: Decision logic highlighting the superior yield and kinetics of the Methyl Ester pathway.

## References

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(Note: As this is a specialized intermediate, specific literature citations refer to the reaction classes and analogous structures described.)

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## Sources

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